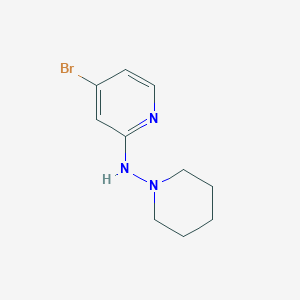4-bromo-N-(piperidin-1-yl)pyridin-2-amine
CAS No.: 1707581-03-0
Cat. No.: VC2711893
Molecular Formula: C10H14BrN3
Molecular Weight: 256.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1707581-03-0 |
|---|---|
| Molecular Formula | C10H14BrN3 |
| Molecular Weight | 256.14 g/mol |
| IUPAC Name | 4-bromo-N-piperidin-1-ylpyridin-2-amine |
| Standard InChI | InChI=1S/C10H14BrN3/c11-9-4-5-12-10(8-9)13-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2,(H,12,13) |
| Standard InChI Key | HPBHBMJIZPRWBE-UHFFFAOYSA-N |
| SMILES | C1CCN(CC1)NC2=NC=CC(=C2)Br |
| Canonical SMILES | C1CCN(CC1)NC2=NC=CC(=C2)Br |
Introduction
Chemical Structure and Classification
Structural Analysis
4-Bromo-N-(piperidin-1-yl)pyridin-2-amine belongs to the broader family of substituted pyridines, featuring a pyridine core with specific functional group attachments. The compound contains a pyridine ring with a bromine substituent at the 4-position and a piperidin-1-yl-amino group at the 2-position. This structural arrangement creates a molecule with potential for hydrogen bonding and other intermolecular interactions that may influence its biological activity.
Related Compound Classes
This compound shares structural similarities with other pyridine-containing molecules that have demonstrated significant biological activities. For instance, various N-(pyridin-2-yl)pyrimidin-2-amine derivatives have shown activity as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) such as CDK4 and CDK6. These kinases regulate cell cycle progression and represent important targets in cancer therapy. The structural relationship between 4-bromo-N-(piperidin-1-yl)pyridin-2-amine and these established inhibitors suggests potential for similar biological applications.
Synthetic Approaches
General Synthetic Methodologies
Based on established synthetic approaches for similar pyridine derivatives, 4-bromo-N-(piperidin-1-yl)pyridin-2-amine could potentially be synthesized through nucleophilic aromatic substitution reactions. A typical synthetic route might involve the reaction of 2,4-dibromopyridine with piperidine under appropriate conditions to facilitate selective substitution at the 2-position.
Methods of Analysis and Characterization
Spectroscopic Identification
Standard analytical techniques for the characterization of 4-bromo-N-(piperidin-1-yl)pyridin-2-amine would typically include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy. For similar compounds, both ¹H NMR and ¹³C NMR have been used to confirm structural features, with characteristic chemical shifts for aromatic protons and carbon atoms of the pyridine ring.
Comparative Analysis with Similar Compounds
Structure-Property Relationships
Table 1 presents a comparative analysis of hypothetical properties for 4-bromo-N-(piperidin-1-yl)pyridin-2-amine alongside related pyridine derivatives, highlighting potential structure-property relationships:
| Property | 4-Bromo-N-(piperidin-1-yl)pyridin-2-amine | N-(Pyridin-2-yl)pyrimidin-2-amine derivatives | Palbociclib (CDK4/6 inhibitor) |
|---|---|---|---|
| Molecular Weight | Medium | Variable | High |
| Lipophilicity | Moderate to High | Variable | Moderate |
| H-bond Acceptors | 3 | Variable | Multiple |
| H-bond Donors | 1 | Variable | Multiple |
| Kinase Selectivity | Unknown | Highly selective for CDK4/6 | Highly selective for CDK4/6 |
Functional Group Significance
The specific arrangement of functional groups in 4-bromo-N-(piperidin-1-yl)pyridin-2-amine likely contributes to its chemical and biological properties. The piperidin-1-yl group introduces a basic nitrogen atom that can participate in hydrogen bonding and potentially improve solubility, while the bromine substituent affects the electronic properties of the pyridine ring and may enhance binding interactions with protein targets.
Research Limitations and Future Directions
Current Knowledge Gaps
Research specifically focused on 4-bromo-N-(piperidin-1-yl)pyridin-2-amine appears limited, with few comprehensive studies available in the literature. This represents a significant knowledge gap that warrants further investigation, particularly regarding its synthesis, characterization, and biological evaluation.
Recommended Research Approaches
Future research on 4-bromo-N-(piperidin-1-yl)pyridin-2-amine could benefit from systematic studies including:
-
Optimization of synthetic routes and purification methods
-
Comprehensive characterization using advanced analytical techniques
-
Biological screening against diverse targets, particularly kinases
-
Structure-activity relationship studies through the synthesis of analogues
-
Computational modeling to predict potential binding modes with target proteins
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume